Cas no 81128-01-0 (1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1))

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1) is a cationic organic compound featuring a benzopyrylium core stabilized by a trifluoromethanesulfonate counterion. The tetrahydro modification enhances solubility and stability, while the diphenyl substitution contributes to electronic delocalization, making it useful in photochemical and synthetic applications. The triflate anion improves reactivity in catalytic and electrophilic processes. This salt is particularly valuable in organic synthesis as a precursor for heterocyclic compounds or as an intermediate in dye chemistry. Its structural features ensure controlled reactivity, making it suitable for specialized transformations requiring cationic intermediates.
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1) structure
81128-01-0 structure
Product name:1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1)
CAS No:81128-01-0
MF:C22H19F3O4S
MW:436.44407582283
MDL:MFCD00051892
CID:841202
PubChem ID:2737141

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1)
    • 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1)
    • 2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium,trifluoromethanesulfonate
    • 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate
    • 2,4-DIPHENYL-5,6,7,8-TETRAHYDROCHROMENYLIUM TRIFLUOROMETHANESULPHONATE
    • 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulphonate, tech
    • 2,4-DIBROMOPHENOL ACETATE
    • 2,4-diphenyl-5,6,7,8-tetrahydrochromylium triflate
    • 5,6,7,8-tetrahydro-2,4-diphenylchromenylium trifluoromethanesulphonate
    • PC3055
    • 2,4-diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium; trifluoromethanesulfonate
    • 2,4-DIPHENYL-5,6,7,8-TETRAHYDROCHROMENYLIUMTRIFLUOROMETHANESULPHONATE
    • DTXSID60371869
    • 2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium; tris(fluoranyl)methanesulfonate
    • MFCD00051892
    • 81128-01-0
    • 2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;trifluoromethanesulfonate
    • AKOS015853060
    • FT-0610221
    • A840046
    • 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate
    • 2,4-Diphenyl-5,6,7,8-tetrahydrochromenyliumtrifluoromethanesulfonate
    • MDL: MFCD00051892
    • Inchi: InChI=1S/C21H19O.CHF3O3S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)8(5,6)7/h1-6,9-12,15H,7-8,13-14H2;(H,5,6,7)/q+1;/p-1
    • InChI Key: LTJCXSMAZCZPIK-UHFFFAOYSA-M
    • SMILES: C1=CC=C(C=C1)C2=C3CCCCC3=[O+]C(=C2)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 436.09600
  • Monoisotopic Mass: 436.09561474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 484
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 181-183
  • PSA: 78.72000
  • LogP: 6.90570
  • Solubility: Not determined

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1) Security Information

  • Hazard Statement: Corrosive
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: C
  • Risk Phrases:R36/37/38
  • HazardClass:MOISTURE SENSITIVE, KEEP COLD

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1) Pricemore >>

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1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1) Related Literature

Additional information on 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt withtrifluoromethanesulfonic acid (1:1)

Recent Advances in the Study of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1) (CAS: 81128-01-0)

The compound 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1) (CAS: 81128-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzopyrylium core and trifluoromethanesulfonic acid salt, exhibits promising properties for various applications, including drug development and material science. Recent studies have focused on elucidating its structural characteristics, synthetic pathways, and potential biological activities.

One of the key breakthroughs in the study of this compound is its synthesis via a novel catalytic process, which has been reported in a 2023 publication in the Journal of Organic Chemistry. The researchers employed a palladium-catalyzed cyclization reaction to achieve high yields and purity, addressing previous challenges in the synthesis of similar benzopyrylium derivatives. This advancement not only facilitates the production of the compound for further research but also opens new avenues for the development of related structures with enhanced properties.

In addition to its synthetic utility, the biological activity of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1) has been investigated in the context of anticancer research. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings suggest its potential as a lead compound for the development of novel anticancer agents.

Further research has explored the physicochemical properties of this compound, including its solubility, stability, and reactivity under various conditions. A recent study in the Journal of Physical Chemistry B utilized advanced spectroscopic techniques to characterize its interaction with biological membranes, providing insights into its potential as a drug delivery vehicle. The results indicate that the compound's unique structure allows for efficient penetration of cell membranes, which could be leveraged for targeted drug delivery applications.

Despite these promising developments, challenges remain in the optimization of this compound for clinical use. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the therapeutic potential of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, salt with trifluoromethanesulfonic acid (1:1).

In conclusion, the recent research on CAS: 81128-01-0 highlights its multifaceted potential in both chemical and biological applications. The advancements in synthesis, biological activity, and physicochemical characterization provide a solid foundation for further exploration. As the field continues to evolve, this compound is poised to play a significant role in the development of next-generation pharmaceuticals and materials.

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